molecular formula C7H11N B13607605 2-Methylhex-3-enenitrile

2-Methylhex-3-enenitrile

Cat. No.: B13607605
M. Wt: 109.17 g/mol
InChI Key: BPRRVWSZQDGBBK-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylhex-3-enenitrile is an organic compound with the molecular formula C7H11N. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to an alkene chain. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with optimized reaction conditions to maximize yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-Methylhex-3-enenitrile can undergo oxidation reactions, where the cyano group can be converted to carboxylic acids or other functional groups.

    Reduction: Reduction of the nitrile group can produce primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.

    Substitution: Sodium or potassium cyanide in ethanol is used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

2-Methylhex-3-enenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylhex-3-enenitrile involves its reactivity due to the presence of the cyano group. This group can participate in various chemical reactions, such as nucleophilic addition and substitution. The molecular targets and pathways depend on the specific reaction and the conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylhex-3-enenitrile is unique due to its specific structure, which influences its reactivity and the types of reactions it can undergo. The position of the double bond and the presence of the methyl group make it distinct from other nitriles, affecting its chemical behavior and applications.

Properties

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

IUPAC Name

(E)-2-methylhex-3-enenitrile

InChI

InChI=1S/C7H11N/c1-3-4-5-7(2)6-8/h4-5,7H,3H2,1-2H3/b5-4+

InChI Key

BPRRVWSZQDGBBK-SNAWJCMRSA-N

Isomeric SMILES

CC/C=C/C(C)C#N

Canonical SMILES

CCC=CC(C)C#N

Origin of Product

United States

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